

Application of Mixed-Methods Research in DOHaD Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DDOH**

Cat. No.: **B1669916**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Developmental Origins of Health and Disease (DOHaD) hypothesis posits that environmental exposures during critical periods of early development can program an individual's risk for non-communicable diseases in later life. Investigating these complex interactions between early life environment and long-term health outcomes necessitates a research approach that can capture both the quantitative, measurable biological data and the rich, contextual qualitative data of lived experiences. Mixed-methods research, which intentionally integrates both quantitative and qualitative data collection and analysis, offers a powerful framework for a more comprehensive understanding of DOHaD.

These application notes provide a detailed overview of how mixed-methods research can be applied to DOHaD studies, offering protocols and examples to guide researchers in this interdisciplinary field.

Rationale for a Mixed-Methods Approach in DOHaD Research

A singular research paradigm, whether purely quantitative or qualitative, is often insufficient to unravel the intricate web of factors influencing health and disease over the lifespan.

- Quantitative research in DOHaD excels at identifying and measuring associations between specific exposures (e.g., maternal diet, environmental toxins, stress biomarkers) and health outcomes (e.g., birth weight, childhood obesity, metabolic markers). It provides the statistical power to test hypotheses and identify risk factors.
- Qualitative research, through methods like in-depth interviews, focus groups, and ethnographic observation, can provide profound insights into the "how" and "why" behind the quantitative findings. It can uncover the social, cultural, and personal contexts that shape exposures and health behaviors, giving voice to the lived experiences of individuals.

By combining these approaches, researchers can:

- Enrich quantitative findings with qualitative data to provide a more holistic understanding of the mechanisms at play.
- Generate new hypotheses from qualitative discoveries that can then be tested quantitatively.
- Develop more effective interventions by understanding the cultural and social barriers and facilitators to health.
- Strengthen the validity of findings through triangulation, where convergence of findings from different methods enhances confidence in the conclusions.

Mixed-Methods Research Designs in DOHaD

There are several mixed-methods designs that can be adapted for DOHaD research. The choice of design depends on the specific research questions and objectives.

- Convergent Parallel Design: Quantitative and qualitative data are collected and analyzed separately, and the results are merged during the interpretation phase. This design is useful for comparing and contrasting different facets of a phenomenon to gain a more complete understanding.
- Explanatory Sequential Design: This design involves a two-phase approach where quantitative data is collected and analyzed first, followed by the collection and analysis of qualitative data. The qualitative phase is designed to explain and elaborate on the initial quantitative findings.

- Exploratory Sequential Design: In this design, the qualitative phase comes first, and the findings are used to inform the development of the quantitative phase. This is particularly useful when the topic is under-researched, and the qualitative data can help in developing a survey instrument or a targeted intervention.

Application Example: Maternal Nutrition, Food Insecurity, and Offspring Health

This section provides a hypothetical, yet plausible, application of a mixed-methods study in DOHaD, drawing inspiration from existing research on food insecurity in pregnancy.

Research Question

How does the experience of food insecurity during pregnancy influence maternal diet, stress levels, and neonatal outcomes?

Study Design

An explanatory sequential mixed-methods design is employed.

Phase 1: Quantitative Study

The initial phase involves a quantitative survey and biological sample collection from a cohort of pregnant women.

Phase 2: Qualitative Study

A subset of participants from the quantitative phase, selected based on their food security status and stress levels, are invited to participate in in-depth interviews.

Experimental Protocols

Phase 1: Quantitative Protocol

Objective: To quantify the association between food insecurity, maternal dietary intake, stress biomarkers, and neonatal outcomes.

Participants: A cohort of pregnant women in their second trimester.

Methodology:

- Recruitment: Participants are recruited from antenatal clinics. Inclusion criteria include singleton pregnancy and gestational age between 14 and 26 weeks.
- Data Collection:
 - Surveys: Standardized questionnaires are administered to collect data on:
 - Sociodemographic information.
 - Food security status (e.g., using the U.S. Household Food Security Survey Module).
 - Dietary intake (e.g., using a Food Frequency Questionnaire).
 - Perceived stress (e.g., using the Perceived Stress Scale).
 - Biological Sampling:
 - Blood samples are collected to measure stress biomarkers (e.g., cortisol) and nutritional status (e.g., iron, folate).
 - Neonatal Data: Birth weight, length, and head circumference are collected from hospital records.

Data Analysis:

- Descriptive statistics are used to summarize the characteristics of the study population.
- Regression analyses are conducted to examine the associations between food security status, dietary intake, stress biomarkers, and neonatal outcomes, adjusting for potential confounders.

Phase 2: Qualitative Protocol

Objective: To explore the lived experiences of food insecurity during pregnancy and understand the pathways through which it may affect maternal well-being and health behaviors.

Participants: A purposive sample of women from the quantitative phase who reported varying levels of food insecurity.

Methodology:

- Sampling: Participants are selected to ensure a range of experiences (e.g., high vs. low food insecurity, high vs. low perceived stress).
- Data Collection:
 - In-depth Interviews: Semi-structured interviews are conducted to explore topics such as:
 - Experiences of accessing and affording food.
 - Coping strategies for managing food shortages.
 - The emotional impact of food insecurity.
 - Perceptions of healthy eating during pregnancy.
 - Sources of social support.
- Data Analysis:
 - Interviews are audio-recorded, transcribed verbatim, and analyzed using thematic analysis.
 - A coding framework is developed to identify key themes and patterns in the data.

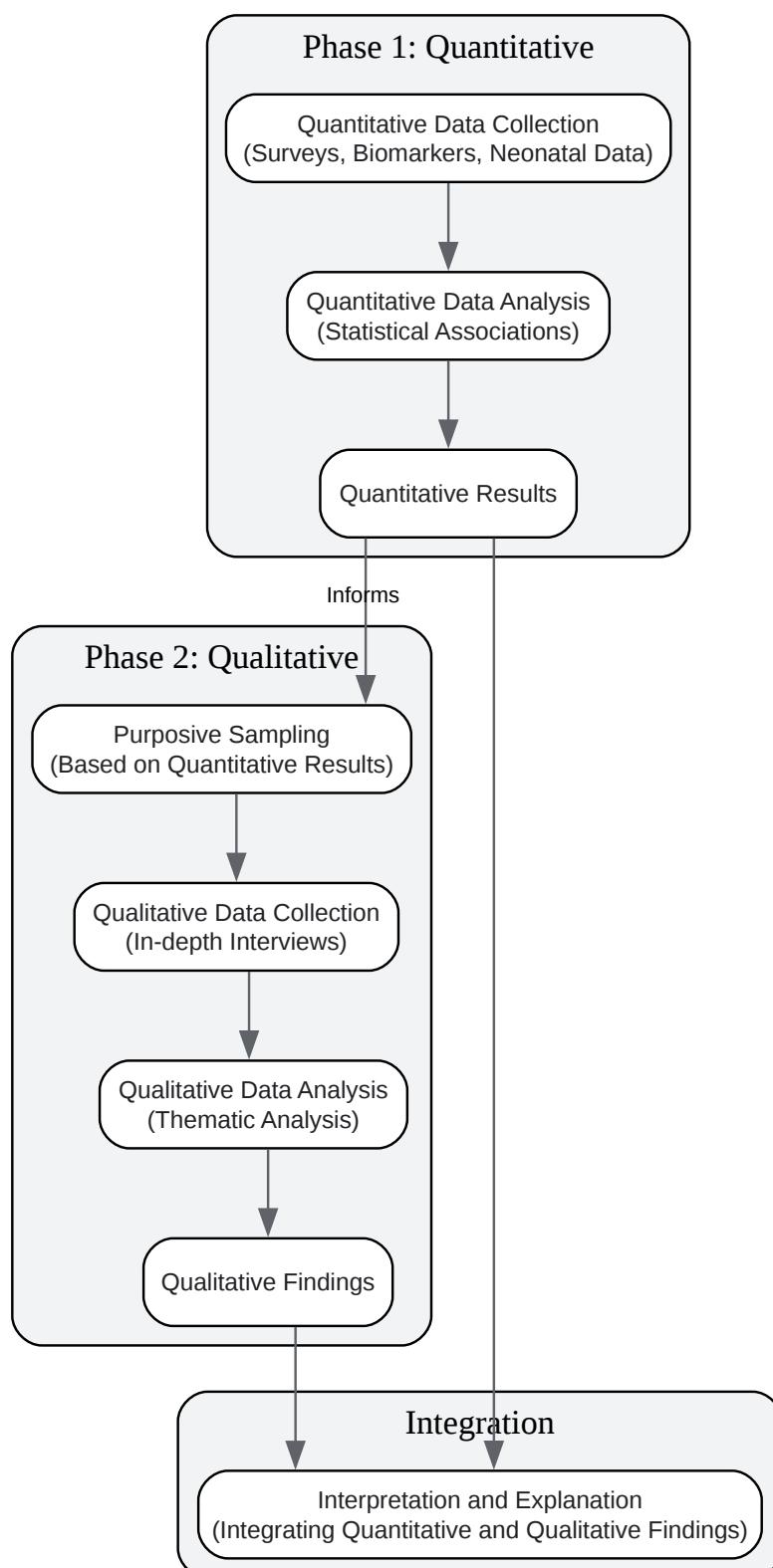
Data Presentation: Quantitative Data Summary

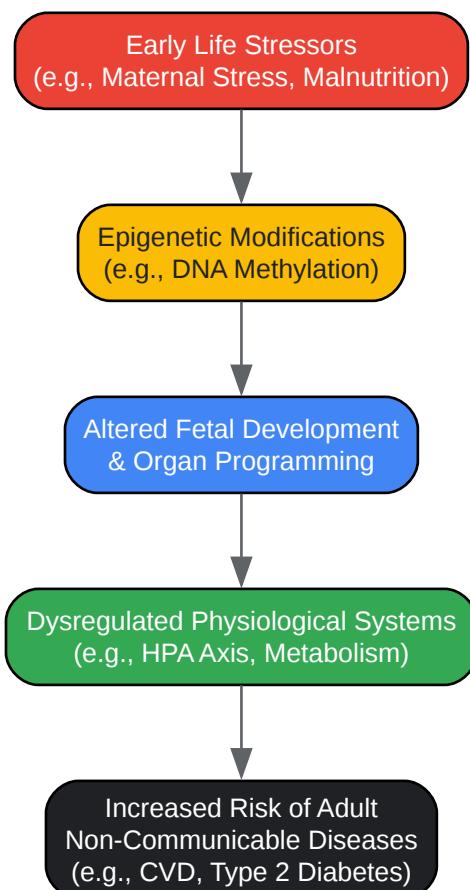
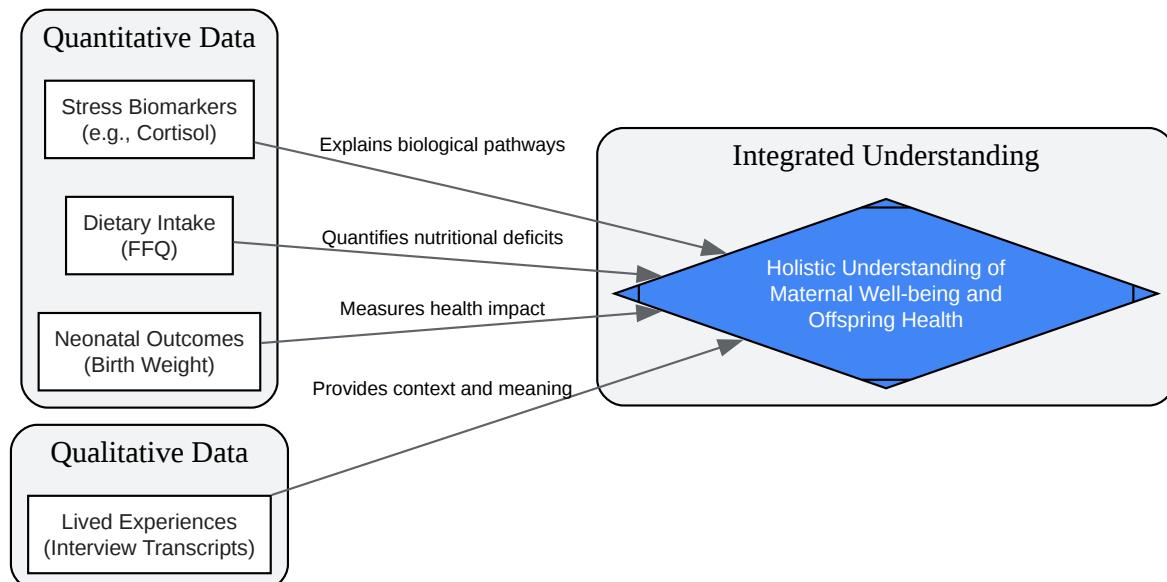
The following tables are templates illustrating how quantitative data from a mixed-methods DOHaD study could be presented.

Table 1: Participant Characteristics by Food Security Status

Characteristic	Food Secure (n=X)	Food Insecure (n=Y)	p-value
Age (mean, SD)			
Ethnicity (%)			
Education Level (%)			
Household Income (%)			
Parity (mean, SD)			

Table 2: Maternal Diet and Stress Biomarkers by Food Security Status


Variable	Food Secure (mean, SD)	Food Insecure (mean, SD)	p-value
Daily Caloric Intake			
Fruit & Vegetable Servings/day			
Perceived Stress Score			
Salivary Cortisol (nmol/L)			



Table 3: Neonatal Outcomes by Maternal Food Security Status

Outcome	Food Secure (mean, SD)	Food Insecure (mean, SD)	p-value
Birth Weight (grams)			
Birth Length (cm)			
Head Circumference (cm)			
Gestational Age at Birth (weeks)			

Mandatory Visualizations

DOHaD Mixed-Methods Research Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application of Mixed-Methods Research in DOHaD Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669916#application-of-mixed-methods-research-in-ddoh-studies\]](https://www.benchchem.com/product/b1669916#application-of-mixed-methods-research-in-ddoh-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com